molecular formula C10H13N3O6 B12215942 3,4-dihydro-3-oxo-4-beta-D-ribofuranosyl-2-pyrazinecarboxamide

3,4-dihydro-3-oxo-4-beta-D-ribofuranosyl-2-pyrazinecarboxamide

Cat. No.: B12215942
M. Wt: 271.23 g/mol
InChI Key: XVXWUBIIHFDOJO-UHFFFAOYSA-N
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Description

3,4-Dihydro-3-oxo-4-beta-D-ribofuranosyl-2-pyrazinecarboxamide is a purine nucleoside analogue. Purine nucleoside analogues are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity, particularly targeting indolent lymphoid malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-3-oxo-4-beta-D-ribofuranosyl-2-pyrazinecarboxamide involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the pyrazine ring and the attachment of the ribofuranosyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-3-oxo-4-beta-D-ribofuranosyl-2-pyrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with potentially unique biological activities. These derivatives can be further studied for their therapeutic potential .

Scientific Research Applications

3,4-Dihydro-3-oxo-4-beta-D-ribofuranosyl-2-pyrazinecarboxamide has several scientific research applications:

    Chemistry: Used as a model compound to study nucleoside analogues and their chemical properties.

    Biology: Investigated for its effects on cellular processes, including DNA synthesis and repair.

    Medicine: Explored for its antitumor activity, particularly in targeting lymphoid malignancies.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides and incorporating into DNA during replication. This incorporation disrupts DNA synthesis, leading to the inhibition of cell proliferation and induction of apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-3-oxo-4-beta-D-ribofuranosyl-2-pyrazinecarboxamide is unique due to its specific structure, which allows it to target indolent lymphoid malignancies effectively. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research and therapy .

Properties

IUPAC Name

4-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-oxopyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O6/c11-8(17)5-9(18)13(2-1-12-5)10-7(16)6(15)4(3-14)19-10/h1-2,4,6-7,10,14-16H,3H2,(H2,11,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXWUBIIHFDOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=N1)C(=O)N)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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